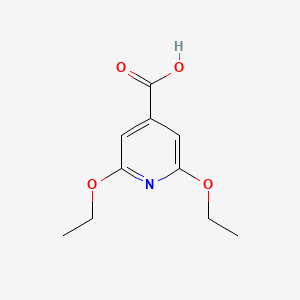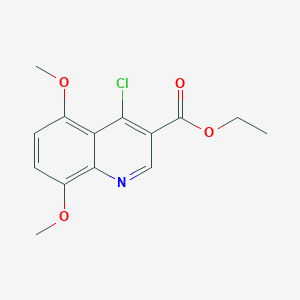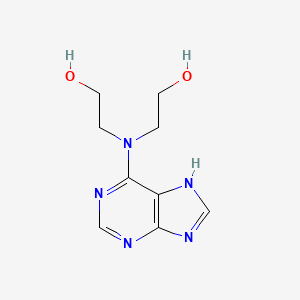
Ciclafrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciclafrine, also known by its developmental code names Go 3026A and W-43026A, is a sympathomimetic and antihypotensive agent belonging to the phenethylamine family. Despite its potential, this compound was never marketed . It is a substituted phenethylamine and belongs to the class of hemiaminal ethers .
Preparation Methods
Ciclafrine can be synthesized by the reaction of norfenefrine with cycloheptanone . This reaction involves the formation of a hemiaminal ether, which is a characteristic feature of this compound’s chemical structure . The specific reaction conditions, such as temperature and solvent, are crucial for the successful synthesis of this compound, although detailed industrial production methods are not widely documented.
Chemical Reactions Analysis
Ciclafrine, being a substituted phenethylamine, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: This compound can undergo substitution reactions, particularly at the phenol group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a sympathomimetic agent, Ciclafrine has been used in studies related to adrenergic receptors and their agonists.
Biology: Its effects on biological systems, particularly in relation to blood pressure regulation, have been explored.
Medicine: Although never marketed, this compound’s potential as an antihypotensive agent has been a subject of research.
Mechanism of Action
Ciclafrine exerts its effects by acting as a sympathomimetic agent. This means it mimics the effects of sympathetic nervous system neurotransmitters, such as norepinephrine. It likely interacts with adrenergic receptors, leading to increased heart rate and blood pressure. The exact molecular targets and pathways involved in this compound’s mechanism of action are not fully elucidated .
Comparison with Similar Compounds
Ciclafrine is similar to other phenethylamine derivatives, such as norfenefrine and berefrine. its unique structure as a hemiaminal ether sets it apart from these compounds.
Properties
CAS No. |
55694-98-9 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol |
InChI |
InChI=1S/C15H21NO2/c17-13-7-5-6-12(10-13)14-11-16-15(18-14)8-3-1-2-4-9-15/h5-7,10,14,16-17H,1-4,8-9,11H2 |
InChI Key |
AJNAKEPPGKJNKU-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O |
Canonical SMILES |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-aminocarbamate](/img/structure/B1614478.png)


![6,7-Dihydro-5h-benzo[c]carbazole](/img/structure/B1614483.png)



![Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione](/img/structure/B1614487.png)




